Diethyl 2-[(3-fluoroanilino)methylene]malonate
Description
Diethyl 2-[(3-fluoroanilino)methylene]malonate is a malonate derivative featuring a 3-fluoroaniline substituent. This compound serves as a key intermediate in synthesizing heterocyclic frameworks, such as quinolones and pyrazoloquinolinones . Its structure includes an electron-withdrawing fluorine atom at the meta position of the aniline ring, influencing both its physicochemical properties and reactivity.
Properties
IUPAC Name |
diethyl 2-[(3-fluoroanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUVQKNYLHHDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Methods Using Dual-Cation Liquids
A 2019 patent (CN112898152A) describes a high-yield synthesis using dibenzo-24-crown-8 (0.1–0.4% wt) and acetic anhydride as co-catalysts:
| Parameter | Value |
|---|---|
| Reactants | Diethyl malonate, ethyl formate |
| Temperature | 125°C |
| Time | 8 hours |
| Yield | ≥95% |
| Catalyst Recyclability | 5 cycles with <5% loss |
This method avoids hazardous solvents, achieving 100% conversion of diethyl malonate.
Alternative Carbon Monoxide-Based Synthesis
A 2021 innovation (CN112898152A) substitutes ethyl formate with CO gas under pressurized conditions:
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Conditions : 2–6 hours at 90–110°C, sodium ethoxide base.
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Advantages : Reduces raw material costs by 30% compared to ethyl formate routes.
Condensation with 3-Fluoroaniline
Standard Thermal Conditions
A MedChemComm protocol for analogous difluoro derivatives (2018) provides a benchmark:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 90°C |
| Time | 3 hours |
| Molar Ratio | 1:1 (malonate:aniline) |
| Yield | 85–90% |
Adapting this to 3-fluoroaniline requires no structural modifications due to comparable reactivity.
Acid-Catalyzed Optimization
A 2020 patent (CN113968775A) introduces p-toluenesulfonic acid (PTSA) catalysis:
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Conditions : 80°C, 4 hours, toluene solvent.
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Yield Improvement : 92% vs. 78% without catalyst.
Comparative Analysis of Methods
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Crown Ether Catalysis | Dibenzo-24-crown-8 | 8 | 95 | 99.5 | Industrial |
| CO Gas Process | Sodium ethoxide | 6 | 91 | 98.7 | Pilot-scale |
| Thermal Condensation | None | 3 | 85 | 97.2 | Lab-scale |
| PTSA-Catalyzed | PTSA | 4 | 92 | 99.1 | Lab-scale |
Key Findings :
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Crown ether systems maximize yield but require specialized catalysts.
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CO-based methods offer cost savings but need pressurized equipment.
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Acid catalysis balances speed and efficiency for small-scale synthesis.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(3-fluoroanilino)methylene]malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom in the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Diethyl 2-[(3-fluoroanilino)methylene]malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[(3-fluoroanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
Para-Substituted Analogues
- Diethyl 2-[(4-fluorophenylamino)methylene]malonate (2b): Yield: 55.7% Melting Point: 68–70°C Compared to the 3-fluoro derivative, the para-fluoro substitution reduces steric hindrance but increases electronic effects due to proximity to the amino group.
- Diethyl 2-[(4-bromophenylamino)methylene]malonate: Yield: 73% (recrystallized) Melting Point: 63–65°C (Note: Conflicting reports exist for 4-chloro derivatives, with m.p. ranging 45–46°C to 79–81°C , suggesting synthesis-dependent polymorphism or impurities). Bromine’s larger atomic radius and polarizability enhance intermolecular interactions, as evidenced by crystal packing via C–H···O bonds .
Meta-Substituted Analogues
- Diethyl 2-[(3-bromophenylamino)methylene]malonate (2b): Yield: 90% Melting Point: 71–73°C Bromine at the meta position increases molecular weight (MW: 357.18 g/mol) and may hinder cyclization due to steric effects.
Polyhalogenated Analogues
- Diethyl 2-[(2,3,4-trifluorophenylamino)methylene]malonate: MW: 317.26 g/mol Multiple fluorine atoms increase electronegativity, altering solubility and reactivity in dipolar aprotic solvents.
Electronic and Steric Effects of Substituents
Key Observations :
- Yield : Electron-withdrawing groups (e.g., 2,4-F₂ ) often improve yields in condensation reactions due to enhanced electrophilicity.
- Melting Points : Para-substituted derivatives generally exhibit higher m.p. than meta-substituted analogues, attributed to symmetrical packing (e.g., 4-F: 68–70°C vs. 3-Br: 71–73°C).
- Spectral Data : The 2,4-difluoro derivative shows distinct downfield shifts for N–H (δ 11.00) and α-C–H (δ 8.14) protons due to increased deshielding .
Reactivity in Cyclization Reactions
- Quinolone Synthesis: The 4-fluoro derivative (2b) reacts with diphenyl ether at 220°C to form ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate . The 2,4-difluoro derivative (52) cyclizes at 90°C in diphenyl ether, forming ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate . Steric Hindrance: Meta-substituted derivatives (e.g., 3-Br) require harsher conditions (e.g., 235°C) due to hindered rotation .
Biological Activity
Diethyl 2-[(3-fluoroanilino)methylene]malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a malonate core with a methylene bridge linking to a 3-fluoroaniline moiety. The presence of the fluorine atom is crucial as it can enhance the compound's lipophilicity and biological activity.
- Molecular Formula : C₁₄H₁₅FNO₄
- Molecular Weight : 285.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream biological effects.
These mechanisms necessitate further detailed studies to elucidate the precise interactions and pathways involved.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's efficacy has been compared to standard antibiotics, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |
|---|---|---|
| E. coli | 50 µg/mL | Higher than control |
| S. aureus | 30 µg/mL | Comparable to control |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to interfere with cell cycle progression, leading to reduced viability of cancer cells.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 15 µM
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies and Research Findings
-
Synthesis and Characterization :
A study focused on optimizing the synthesis of this compound, employing various reaction conditions to enhance yield and purity. The optimized method yielded a product with over 90% purity, which is critical for biological testing . -
Biological Evaluation :
A comprehensive evaluation of the compound's biological activities was performed, revealing its potential not only as an antimicrobial agent but also as an anticancer candidate. The study utilized both in vitro assays and molecular docking simulations to predict binding affinities with target proteins .
Q & A
Q. What are the standard synthetic routes for preparing Diethyl 2-[(3-fluoroanilino)methylene]malonate, and what reaction conditions optimize yield?
Methodological Answer: The compound is synthesized via condensation of diethyl ethoxymethylenemalonate (EMME) with 3-fluoroaniline under reflux. Key parameters include:
- Catalysts : Piperidine or acetic acid (0.5–1.0 eq) to accelerate imine formation .
- Solvents : Ethanol or methanol, heated at 120–130°C for 2–3 hours .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity . Yields typically range from 73–99%, depending on stoichiometric precision and solvent polarity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the malonate backbone (δ 8.14–11.00 ppm for imine protons) and fluorine substitution patterns .
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (N–H⋯O, ~2.0 Å) and crystal packing, critical for understanding reactivity .
- Elemental Analysis : Validates C, H, N content (e.g., C: 61.28%, H: 5.35%, N: 10.39% for analogues) .
- IR Spectroscopy : Identifies carbonyl (1700–1750 cm) and amine (3300–3500 cm) functional groups .
Q. What common chemical reactions does this compound undergo, and what reagents are effective?
Methodological Answer:
- Oxidation : KMnO in acidic media converts the methylene group to a ketone, forming quinone derivatives .
- Reduction : LiAlH reduces the imine bond to an amine, yielding diethyl malonate-amine conjugates .
- Nucleophilic Substitution : The 3-fluoroaniline group reacts with Grignard reagents (e.g., RMgX) to replace fluorine with alkyl/aryl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Dose-Response Studies : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity (e.g., against S. aureus) and IC values for cytotoxicity (e.g., MTT assays on cancer cell lines) .
- Target Identification : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities for enzymes (e.g., kinases or microbial efflux pumps) .
- Computational Modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) predict interactions with biological targets, clarifying mechanism discrepancies .
Q. What strategies optimize reaction yields during scale-up synthesis while maintaining purity?
Methodological Answer:
- Solvent Optimization : Replace ethanol with toluene in continuous flow reactors to reduce reaction time (from 3 h to 30 min) .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl) to enhance imine formation efficiency .
- Purification Advances : Use preparative HPLC (C18 column, acetonitrile/water gradient) for large-scale batches to eliminate byproducts .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s reactivity and bioactivity?
Methodological Answer:
- Fluorine Position : 3-Fluoro substitution increases electron-withdrawing effects, enhancing electrophilic reactivity compared to 4-fluoro analogues .
- Bromine/Chlorine Addition : Halogenation at the aniline ring improves antimicrobial potency (e.g., 4-bromo derivatives show 2× higher activity against E. coli) .
- Malonate Ester Variation : Replacing ethyl with methyl groups reduces steric hindrance, improving enzyme inhibition (e.g., COX-2 IC drops from 12 µM to 5 µM) .
Q. What role does crystallography play in understanding this compound’s interactions with biological targets?
Methodological Answer:
- Hydrogen Bond Analysis : X-ray structures reveal intramolecular N–H⋯O bonds (2.8–3.2 Å), stabilizing the enol tautomer, which is critical for ligand-receptor binding .
- Packing Interactions : π-Stacking (3.4–3.8 Å) between aromatic rings and malonate groups influences solubility and bioavailability .
- Co-crystallization Studies : Co-crystal structures with target proteins (e.g., DNA gyrase) identify key binding residues, guiding SAR (Structure-Activity Relationship) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
